N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide
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Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-tert-Butyl-isoxazol-3-yl)-nicotinamide
- N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives .
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the trimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
CAS No. |
82559-05-5 |
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Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)13-9-14(24-19-13)18-16(20)15-11(22-5)7-10(21-4)8-12(15)23-6/h7-9H,1-6H3,(H,18,20) |
InChI Key |
FLUAFSWJRDDLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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